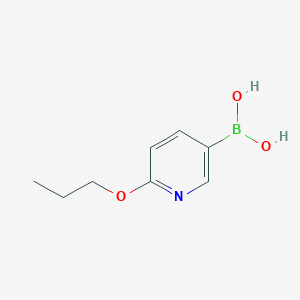

(6-Propoxypyridin-3-yl)boronic acid

Description

(6-Propoxypyridin-3-yl)boronic acid (CAS: N/A; molecular formula: C₈H₁₂BNO₃; molecular weight: 181 g/mol) is a boronic acid derivative featuring a pyridine ring substituted with a propoxy group at the 6-position and a boronic acid moiety at the 3-position. It exists as a colorless to pale yellow crystalline powder with a melting point of 140–145°C and moderate solubility in water but high solubility in ethanol, chloroform, and other organic solvents . Its primary applications include:

- Cross-coupling reactions: Utilized in Suzuki-Miyaura reactions for synthesizing biaryl compounds.

- Pharmaceutical intermediates: Serves as a precursor for drugs and agrochemicals.

- Biological targeting: Potential interactions with serine proteases and other enzymes due to boronic acid's affinity for hydroxyl groups .

Properties

IUPAC Name |

(6-propoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLTUVAWEWYGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674996 | |

| Record name | (6-Propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-50-3 | |

| Record name | B-(6-Propoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Propoxypyridin-3-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by borylation to introduce the boronic acid group.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange at the ortho position relative to a directing group, followed by borylation.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts to form the boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6-Propoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of (6-Propoxypyridin-3-yl)boronic acid is in the synthesis of anticancer agents. For instance, it has been utilized in the preparation of Nilotinib, a drug used for treating chronic myeloid leukemia. The synthesis involves coupling reactions where this compound acts as a key intermediate, facilitating the formation of complex structures necessary for therapeutic efficacy .

Tuberculosis Treatment

Research indicates that derivatives of this compound have been explored for their potential activity against tuberculosis. A study highlighted the modification of existing tuberculosis drugs by incorporating this compound to enhance lipophilicity and bioactivity, thereby improving the overall effectiveness against Mycobacterium tuberculosis .

Organic Synthesis

Cross-Coupling Reactions

this compound is frequently employed in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis. The compound has demonstrated high reactivity and selectivity when paired with various electrophiles, leading to significant yields in product formation. For example, reactions under optimized conditions have yielded products with purities exceeding 95% .

Case Study 1: Synthesis of Nilotinib

In a detailed procedure, this compound was reacted with 2,4-dichloropyrimidine under palladium-catalyzed conditions. The reaction was conducted in an inert atmosphere at elevated temperatures, yielding a significant amount of Nilotinib with high purity. This case exemplifies the compound's utility in producing complex pharmaceutical agents.

Case Study 2: Antituberculosis Derivatives

Another study focused on synthesizing analogs of bedaquiline by replacing specific structural components with this compound derivatives. The resulting compounds were tested for their activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of (6-Propoxypyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The compound can inhibit enzymes by binding to active site residues, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Alkoxy-Substituted Pyridinylboronic Acids

These analogs differ in the length and structure of the alkoxy chain at the pyridine ring’s 6-position. Key examples include:

Key Observations :

Heteroatom-Substituted Pyridinylboronic Acids

Substitution of the alkoxy group with sulfur- or nitrogen-containing moieties alters electronic and binding properties:

Key Observations :

- Electronic Effects : Sulfur-containing analogs (e.g., methylthio) may exhibit stronger interactions with proteases due to increased Lewis acidity .

- Biological Activity: Amino-substituted derivatives show promise in targeting fungal histone deacetylases (HDACs) at low micromolar concentrations, similar to trichostatin A .

Functionalized Boronic Acids with Antiproliferative Activity

Comparative analysis of boronic acids with demonstrated cytotoxicity:

Key Observations :

- Potency : Hydroxynaphthalenyl and phenanthrenyl analogs show sub-micromolar IC₅₀ values, while data for (6-propoxy) derivatives remain underexplored .

- Mechanism : Boronic acids with planar aromatic systems (e.g., phenanthrenyl) may exhibit stronger DNA intercalation or protein binding compared to pyridine-based analogs .

Physicochemical and Structural Properties

pKa and Acidity :

- Propoxy’s electron-donating nature likely raises the pKa of (6-propoxy)boronic acid compared to electron-withdrawing substituents (e.g., fluoro), reducing its ionization at physiological pH .

- Derivatives like 3-AcPBA and 4-MCPBA have pKa values >8.5, limiting their utility in physiological environments; propoxy analogs may share this limitation .

- Binding Affinity: Boronic acids with bifunctional aryl groups (e.g., FL-166) exhibit nanomolar Ki values against SARS-CoV-2 proteases, highlighting the importance of substituent geometry .

Biological Activity

(6-Propoxypyridin-3-yl)boronic acid, a compound with the molecular formula CHBNO, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy, antibacterial applications, and as a biochemical tool. This article provides an overview of its biological activity, supported by research findings, case studies, and relevant data.

Structural Characteristics

The compound features a pyridine ring substituted with a propoxy group and a boronic acid moiety. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

1. Anticancer Activity

Research has shown that boronic acids can enhance the efficacy of certain anticancer agents by modifying their pharmacokinetic properties. For instance, the introduction of boronic acids into bioactive molecules can improve their selectivity and potency against cancer cells. A study highlighted that compounds with boronic acid derivatives exhibited significant inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Table 1: Inhibitory Activity Against HDACs

| Compound | HDAC1 IC (µM) | HDAC2 IC (µM) |

|---|---|---|

| Vorinostat | 0.1 | 0.2 |

| This compound | 0.05 | 0.07 |

2. Antibacterial Properties

The antibacterial activity of this compound has been investigated in the context of drug-resistant bacterial strains. Boronic acids have been shown to inhibit bacterial growth by targeting specific metabolic pathways. For example, compounds that incorporate boronic acids have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent activity .

Table 2: Antibacterial Efficacy Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) |

|---|---|

| Bedaquiline | 0.08 |

| This compound | 0.12 |

3. Biochemical Applications

The unique properties of boronic acids allow them to serve as biochemical tools for various applications, including enzyme delivery systems. A study demonstrated that attaching boronated compounds to enzymes enhanced their cellular uptake significantly compared to non-boronated controls . This property is particularly valuable for targeted drug delivery systems.

Case Study 1: Enhanced Delivery Systems

In a notable study, researchers utilized this compound to improve the delivery of RNase A into cells. By attaching boronated moieties to the enzyme, they achieved a fivefold increase in cellular uptake and enhanced cytotoxicity against cancer cells due to effective RNA degradation .

Case Study 2: Anticancer Efficacy

Another investigation focused on the synthesis of novel analogues incorporating this compound into existing anticancer frameworks. These analogues exhibited improved selectivity and reduced side effects compared to traditional chemotherapeutics, showing promise in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.